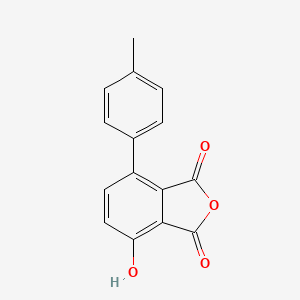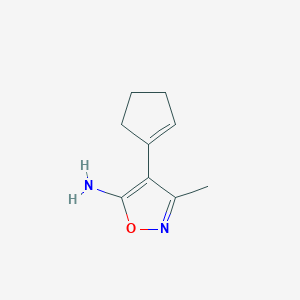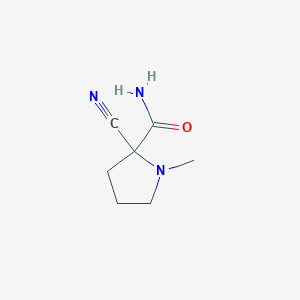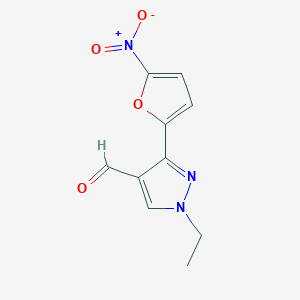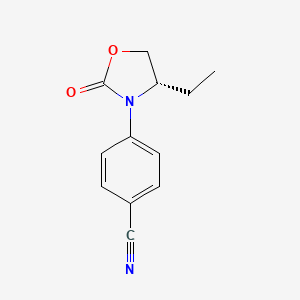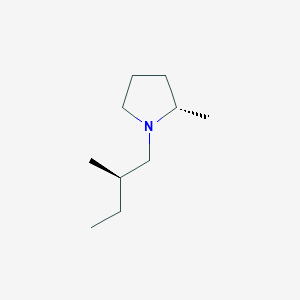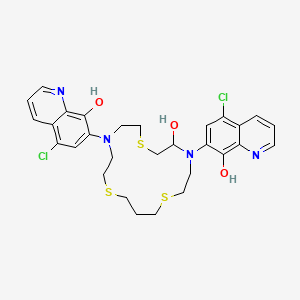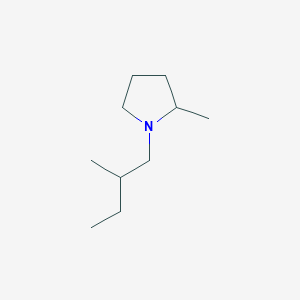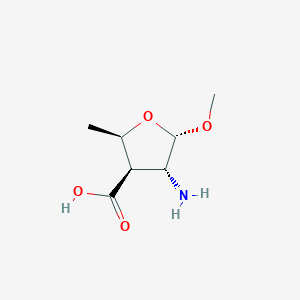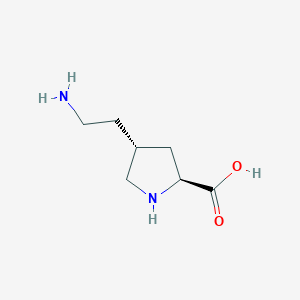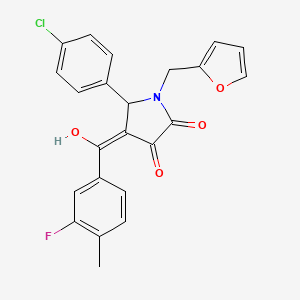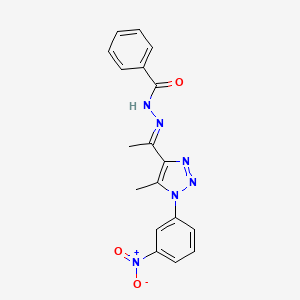
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol is a chiral compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with an isopropyl group at the second position and hydroxyl groups at the third and fourth positions. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to build the pyrrolidine ring.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce asymmetry during the formation of the pyrrolidine ring.
Reduction of Pyrrolidone Derivatives: Reduction of pyrrolidone derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods:
Batch Processing: Large-scale synthesis using batch reactors, optimizing reaction conditions for maximum yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl groups to carbonyl groups, forming pyrrolidone derivatives.
Reduction: Reduction reactions can be used to convert pyrrolidone derivatives back to this compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom or carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: this compound.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or modulation of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
2-Propylpyrrolidine-3,4-diol: Similar structure but with a propyl group instead of an isopropyl group.
2-Isopropylpyrrolidine-3,5-diol: Similar structure but with hydroxyl groups at different positions.
2-Isopropylpiperidine-3,4-diol: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness: (2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(2S,3S,4S)-2-propan-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO2/c1-4(2)6-7(10)5(9)3-8-6/h4-10H,3H2,1-2H3/t5-,6-,7+/m0/s1 |
Clé InChI |
KHGOWMSTRYRYPU-LYFYHCNISA-N |
SMILES isomérique |
CC(C)[C@H]1[C@@H]([C@H](CN1)O)O |
SMILES canonique |
CC(C)C1C(C(CN1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B15207416.png)
